2-(Hydroxymethyl)butane-1,3-diol 2-(Hydroxymethyl)butane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 67953-02-0
VCID: VC4122669
InChI: InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3
SMILES: CC(C(CO)CO)O
Molecular Formula: C5H12O3
Molecular Weight: 120.15 g/mol

2-(Hydroxymethyl)butane-1,3-diol

CAS No.: 67953-02-0

Cat. No.: VC4122669

Molecular Formula: C5H12O3

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)butane-1,3-diol - 67953-02-0

Specification

CAS No. 67953-02-0
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
IUPAC Name 2-(hydroxymethyl)butane-1,3-diol
Standard InChI InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3
Standard InChI Key BTAREPMBYAAWOX-UHFFFAOYSA-N
SMILES CC(C(CO)CO)O
Canonical SMILES CC(C(CO)CO)O

Introduction

Synthesis and Industrial Production

The industrial synthesis of 2-(hydroxymethyl)butane-1,3-diol has been refined through catalytic methods. A notable patent (WO2000056688A2) describes a process where formaldehyde and acetaldehyde react under alkaline conditions to form 2-keto-butanol, which is subsequently reduced using isopropanol . This reduction step regenerates acetone, allowing for a closed-loop recycling system that minimizes waste.

Key Synthetic Steps:

  • Condensation Reaction: Formaldehyde and acetaldehyde undergo aldol condensation in the presence of a catalyst (e.g., aluminum isopropoxide and trifluoroacetic acid), forming 2-keto-butanol.

  • Reduction: 2-Keto-butanol is reduced with isopropanol, yielding 2-(hydroxymethyl)butane-1,3-diol and acetone.

  • Acetone Recycling: The acetone byproduct is recovered and reused, enhancing process efficiency .

Table 2: Catalytic Efficiency in Synthesis

Catalyst SystemReaction TimeYield (%)
Aluminum isopropoxide/Trifluoroacetic acid<10 minutes90
Conventional alkaline catalystsSeveral hours70–80

This method avoids the formation of sodium formate, a problematic byproduct in traditional pentaerythritol synthesis, thereby simplifying purification .

Derivatives and Functional Modifications

The sodium salt of 2-(hydroxymethyl)butane-1,3-diol (CAS 68683-36-3) is a prominent derivative, with the molecular formula C5H11NaO3\text{C}_5\text{H}_{11}\text{NaO}_3 and a molecular weight of 142.13 g/mol. The ionic form enhances aqueous solubility, making it suitable for biochemical studies.

Applications of the Sodium Salt:

  • Hydrogen Bond Donor: Facilitates interactions with proteins and nucleic acids, stabilizing tertiary structures in enzymatic studies.

  • Chemical Synthesis: Serves as a precursor in the production of crosslinking agents and dendritic polymers.

Thermodynamic and Kinetic Properties

Comparative analysis with structurally related diols, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 77-99-6), reveals distinct thermodynamic behaviors. For instance, the enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H) for 2-(hydroxymethyl)butane-1,3-diol is estimated at 16.15 kJ/mol, while its vaporization enthalpy (ΔvapH\Delta_{\text{vap}}H) is 77.69 kJ/mol . These values underscore its stability under high-temperature conditions.

Table 3: Thermodynamic Comparison with Related Diols

Property2-(Hydroxymethyl)butane-1,3-diol2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
ΔfusH\Delta_{\text{fus}}H16.15 kJ/mol21.45 kJ/mol
ΔvapH\Delta_{\text{vap}}H77.69 kJ/mol81.40 kJ/mol
Boiling Point286.7°C336.8°C

Industrial and Biochemical Applications

Chemical Manufacturing

The compound’s multiple hydroxyl groups make it a valuable intermediate in producing:

  • Polyesters and Polyurethanes: Enhances crosslinking density, improving material durability.

  • Pentaerythritol Alternatives: Reduces byproduct formation in polyol synthesis .

Biochemical Research

  • Protein Stabilization: The sodium salt modulates protein folding pathways, reducing aggregation in vitro.

  • Enzyme Cofactors: Acts as a mimic for natural polyols in glycolytic enzyme studies.

Future Directions and Research Opportunities

Recent studies highlight potential applications in:

  • Green Chemistry: As a biodegradable solvent in place of petroleum-derived alternatives.

  • Nanotechnology: Templating agent for metal-organic frameworks (MOFs) due to its hydroxyl-rich structure.

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